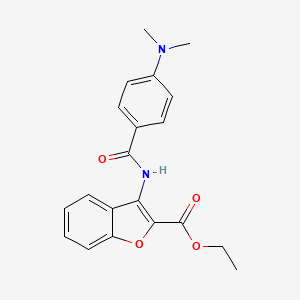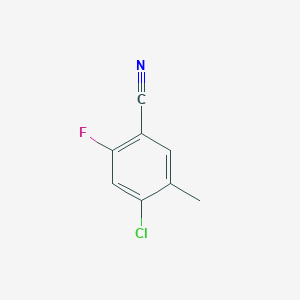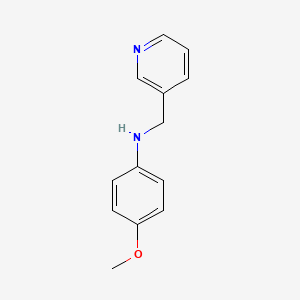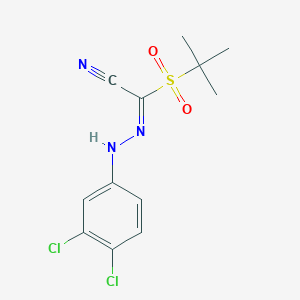
Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate is a synthetic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate typically involves a multi-step process. One common method includes the reaction of 3-(4-(dimethylamino)benzamido)benzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-tumor and antibacterial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of enzymes essential for tumor cell proliferation or interfere with viral replication by targeting viral proteins .
Comparison with Similar Compounds
Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives and similar compounds:
Benzofuran: The parent compound, known for its anti-tumor and anti-viral activities.
Benzothiophene: Similar in structure but contains a sulfur atom instead of oxygen, used as an anticancer agent.
Indole Derivatives: Contain a nitrogen atom in the ring structure, known for their diverse biological activities, including antiviral and anticancer properties
This compound stands out due to its unique combination of a benzofuran core with a dimethylamino group, which may enhance its biological activity and specificity .
Properties
IUPAC Name |
ethyl 3-[[4-(dimethylamino)benzoyl]amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-4-25-20(24)18-17(15-7-5-6-8-16(15)26-18)21-19(23)13-9-11-14(12-10-13)22(2)3/h5-12H,4H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYRDUWQWWGPKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide](/img/structure/B2381368.png)
![8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2381369.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2381370.png)
![N-(1-Cyanocyclopentyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2381372.png)
![(Z)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2381376.png)
![N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine](/img/structure/B2381377.png)
![2-((5-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2381380.png)



![5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2381385.png)

![N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2381389.png)
